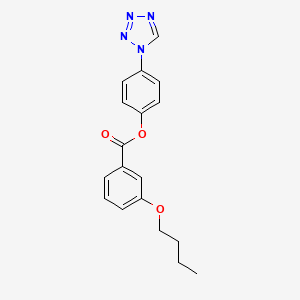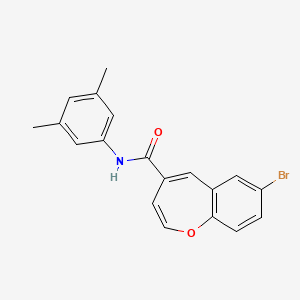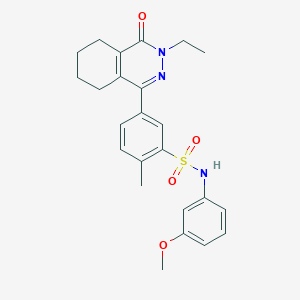![molecular formula C24H26ClN3O3 B11321173 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11321173.png)
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the piperidinyl group: This step might involve a nucleophilic substitution reaction with a piperidine derivative.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced oxazole or carboxamide derivatives.
Substitution products: Compounds with substituted chlorophenyl groups.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl and piperidinyl groups.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the piperidinyl group.
Uniqueness
The presence of the chlorophenyl, methoxyphenyl, and piperidinyl groups in the same molecule may confer unique biological activities and chemical reactivity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C24H26ClN3O3 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26ClN3O3/c1-30-20-11-7-17(8-12-20)22(28-13-3-2-4-14-28)16-26-24(29)21-15-23(31-27-21)18-5-9-19(25)10-6-18/h5-12,15,22H,2-4,13-14,16H2,1H3,(H,26,29) |
Clave InChI |
XQBKYEQGTSMJLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11321091.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)

![propan-2-yl 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B11321122.png)

![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)
![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11321147.png)
![Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11321150.png)
![methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11321152.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321155.png)
